N-cyclohexyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a methylphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE typically involves multiple steps. One common method begins with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl and methylphenyl groups. The final step involves the attachment of the cyclohexylacetamide moiety. The reactions often require specific conditions such as the use of solvents like DMSO or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, inhibiting their activity, while the imidazole ring can bind to metal ions, affecting various biochemical pathways. These interactions can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL]-N-(1,3-BENZODIOXOL-5-YLMETHYL)ACETAMIDE
- 4-[(1H-BENZIMIDAZOL-2-YL)SULFANYL]BENZALDEHYDE
- 2-(4-BENZOYL-2-BROMO-PHENOXY)-1-(2-((1-METHYL-1H-INDOL-3-YL)METHYL)-1H-BENZOIMIDAZOL-1-YLETHANONE)
Uniqueness
What sets 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H27N3O3S2 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C24H27N3O3S2/c1-17-12-14-18(15-13-17)22-26-23(31-16-21(28)25-19-8-4-2-5-9-19)24(27-22)32(29,30)20-10-6-3-7-11-20/h3,6-7,10-15,19H,2,4-5,8-9,16H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
CTKCKQVYXGTMLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
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